molecular formula C12H10N2O2 B2410663 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile CAS No. 882081-08-5

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile

Cat. No.: B2410663
CAS No.: 882081-08-5
M. Wt: 214.224
InChI Key: RAJUQIWXRLRXGC-UHFFFAOYSA-N
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Description

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzonitrile core substituted with a 2,5-dioxopyrrolidin-1-yl group and a methyl group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJUQIWXRLRXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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